SCH772984 HCl
Description
Properties
Molecular Formula |
C33H34ClN9O2 |
|---|---|
Molecular Weight |
624.17 |
Origin of Product |
United States |
Molecular Mechanisms of Erk1/2 Kinase Inhibition by Sch772984 Hcl
Direct Target Engagement with ERK1 and ERK2
SCH772984 HCl directly interacts with both ERK1 and ERK2, exhibiting high affinity and specificity. nih.govnih.gov This engagement is characterized by a unique binding mode that underpins its dual inhibitory capabilities. probes-drugs.orgnih.gov
ATP-Competitive Inhibition Modality
This compound functions as an ATP-competitive inhibitor, directly vying with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of ERK1/2. glpbio.comaacrjournals.orgresearchgate.net Structural and biophysical data confirm that the binding site of SCH772984 completely overlaps with the ATP-binding pocket. aacrjournals.org The indazole component of SCH772984 forms hydrogen bonds with hinge residues, mimicking the interaction of ATP's adenine (B156593) ring. aacrjournals.org This competitive binding effectively blocks ATP from accessing the catalytic site, thereby preventing the phosphorylation of ERK substrates. aacrjournals.org
Biochemical assays have determined the potency of this inhibition, with reported IC50 values—the concentration of inhibitor required to reduce enzyme activity by half—in the low nanomolar range for both ERK1 and ERK2. glpbio.comnih.gov
Table 1: In Vitro Inhibitory Potency of SCH772984 against ERK1/2
| Target | IC50 (nM) |
| ERK1 | 4 |
| ERK2 | 1 |
Data sourced from multiple biochemical assays. glpbio.comnih.gov
Allosteric Modulation and Conformational Effects on ERK Kinases
Beyond simple ATP competition, SCH772984 induces a significant and unique conformational change in the ERK1/2 enzymes. nih.govnih.gov This allosteric modulation creates a novel binding pocket that is not present in the kinase's active or inactive states. nih.gov The formation of this pocket involves a distortion of the phosphate-binding loop (P-loop) and an outward tilt of the αC helix. probes-drugs.orgnih.gov This structural rearrangement is a key feature of SCH772984's mechanism and contributes to its high selectivity. nih.gov
Dual Inhibition of Catalytic Activity and Phosphorylation of ERK1/2
A defining characteristic of SCH772984 is its ability to act as a dual-mechanism inhibitor. guidetopharmacology.orgaacrjournals.org It not only inhibits the catalytic activity of already phosphorylated and active ERK1/2 but also prevents the phosphorylation of ERK1/2 by its upstream activator, MEK1/2. guidetopharmacology.orgaacrjournals.orgaacrjournals.org This latter effect is a direct consequence of the allosteric conformational changes induced by the inhibitor. nih.govnih.gov The altered structure of ERK1/2 upon SCH772984 binding makes it a poor substrate for MEK1/2, thus blocking its activation. nih.govaacrjournals.org This dual action provides a more comprehensive shutdown of the ERK signaling pathway compared to inhibitors that only target catalytic activity. guidetopharmacology.orgguidetopharmacology.org
Downstream Signaling Cascade Modulation
By potently inhibiting ERK1/2, this compound effectively blocks the downstream signaling events that are dependent on ERK activity.
Inhibition of p90 Ribosomal S6 Kinase (RSK) Phosphorylation
One of the primary and well-characterized downstream substrates of ERK1/2 is the p90 ribosomal S6 kinase (RSK) family of proteins. oaepublish.comfrontiersin.org The activation of RSK is dependent on its direct phosphorylation by ERK1/2. oaepublish.com Consequently, by inhibiting ERK1/2 catalytic activity, SCH772984 leads to a dose-dependent decrease in the phosphorylation of RSK. glpbio.comaacrjournals.orgselleckchem.com This inhibition of RSK phosphorylation serves as a reliable biomarker for the cellular activity of SCH772984 and demonstrates its effective blockade of the MAPK pathway. aacrjournals.orgresearchgate.net
Impact on ERK Activation Loop Phosphorylation
As part of its dual-mechanism, SCH772984 directly impacts the phosphorylation of the activation loop of ERK itself. glpbio.comselleckchem.com The activation of ERK1/2 requires the phosphorylation of specific threonine and tyrosine residues within its activation loop by MEK1/2. aacrjournals.org SCH772984, by inducing a conformational state in ERK1/2 that is unfavorable for MEK1/2 binding and catalysis, prevents this critical activation step. nih.govaacrjournals.org This is a significant advantage over inhibitors that only compete with ATP in already active ERK, as it prevents the accumulation of phosphorylated, active ERK. guidetopharmacology.org Hydrogen-exchange mass spectrometry (HX-MS) studies have shown that SCH772984 destabilizes the active conformation of the activation loop, which is consistent with its ability to prevent phosphorylation. pnas.org
Effects on Nuclear Localization of Phosphorylated ERK
A critical aspect of the cellular function of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) is their translocation from the cytoplasm to the nucleus upon activation. cellphysiolbiochem.com This nuclear entry allows phosphorylated ERK (pERK) to access and regulate a multitude of nuclear substrates, including various transcription factors, thereby controlling gene expression related to cell proliferation, differentiation, and survival. cellphysiolbiochem.com
This compound exerts a profound inhibitory effect on this process. Its unique dual-mechanism of action is fundamental to its ability to block the nuclear localization of pERK. guidetopharmacology.orgguidetopharmacology.org Unlike conventional ATP-competitive kinase inhibitors that only block the catalytic function of already phosphorylated ERK, SCH772984 also prevents the initial phosphorylation of the T-E-Y motif in the activation loop of ERK1/2 by its upstream kinase, MEK. aacrjournals.orgselleckchem.com This prevention of phosphorylation is crucial because the conformational changes induced by phosphorylation are a prerequisite for nuclear import. aacrjournals.org
Research has demonstrated that dual-mechanism ERK inhibitors (dmERKi), such as SCH772984, effectively prevent ERK1/2 from entering the nucleus. aacrjournals.org This contrasts sharply with catalytic ERK inhibitors (catERKi), which may still permit the nuclear accumulation of a catalytically inactive but phosphorylated form of ERK. aacrjournals.org By preventing both phosphorylation and catalytic activity, SCH772984 ensures a more complete shutdown of MAPK pathway signaling. guidetopharmacology.orgguidetopharmacology.org This blockade of nuclear entry means that SCH772984 may also inhibit potential kinase-independent functions of nuclear ERK1/2. aacrjournals.org The ability of SCH772984 to impair the phosphorylation necessary for nuclear localization has also been shown to affect downstream processes, such as the nuclear localization of transcription factors like NRF1, which depends on active ERK1/2. biorxiv.org
Selectivity Profile Against Other Kinases and Signaling Molecules
The therapeutic utility of a kinase inhibitor is heavily dependent on its selectivity, which minimizes off-target effects. SCH772984 is recognized for its remarkable selectivity for ERK1 and ERK2. nih.gov This high specificity is attributed to its unique binding mode, which induces a previously unknown binding pocket in ERK1/2. nih.govmdpi.com This induced-fit mechanism, involving the distortion of the P-loop and a tilt of the αC-helix, creates a conformation that is not present in other kinases, even closely related ones. nih.govacs.org Consequently, while SCH772984 binds potently to ERK1/2 in the low nanomolar range, its interaction with other kinases is significantly weaker. nih.govharvard.edu
Differentiation from MEK, BRAF, and CRAF Inhibitors
The MAPK signaling cascade involves a series of kinases, including RAF (ARAF, BRAF, CRAF), MEK (MEK1, MEK2), and ERK (ERK1, ERK2), that sequentially activate one another. acs.org While inhibitors have been developed for various points in this pathway, SCH772984 is fundamentally different from MEK, BRAF, and CRAF inhibitors in its direct target and mechanism.
Unlike BRAF or CRAF inhibitors that target the initial kinases in the cascade, or MEK inhibitors that block the kinase immediately upstream of ERK, SCH772984 directly targets the final kinase in the module, ERK1/2. nih.govresearchgate.net Crucially, research confirms that SCH772984 does not directly inhibit the enzymatic activity of MEK1, MEK2, BRAF, or CRAF. selleckchem.com
The most significant distinction lies in SCH772984's dual mechanism. guidetopharmacology.org Whereas BRAF and MEK inhibitors prevent the activation of their downstream targets, SCH772984 not only inhibits the catalytic activity of ERK1/2 (as a typical ATP-competitive inhibitor would) but also possesses allosteric properties that prevent ERK1/2 from being phosphorylated and activated by MEK in the first place. aacrjournals.orgnih.gov This dual action provides a more comprehensive blockade of ERK signaling and is a key feature that makes it effective in contexts where resistance to BRAF and/or MEK inhibitors has developed through reactivation of the pathway. guidetopharmacology.orgcancerbiomed.org
Evaluation of Off-Target Interactions in Kinase Panels
To rigorously assess its specificity, SCH772984 has been profiled against extensive panels of human kinases. A comprehensive KINOMEscan screening against 456 kinases confirmed the high specificity of SCH772984 for ERK1/2, identifying very few off-targets, all of which were engaged with significantly weaker affinity. nih.govharvard.edu
Enzymatic assays have quantified this selectivity, revealing IC50 values of 4 nM and 1 nM for ERK1 and ERK2, respectively. selleckchem.com In contrast, the IC50 values for the most relevant off-target kinases identified in screening panels are considerably weaker. nih.gov For instance, the atypical kinase haspin and the related MAPK family member C-JUN kinase 1 (JNK1) are inhibited with IC50 values of 398 nM and 1080 nM, respectively, demonstrating a selectivity margin of approximately 50- to 400-fold. nih.govacs.org Structural studies have revealed that SCH772984 binds to these off-targets in a canonical type-I binding mode, completely different from the unique conformation it induces in ERK1/2, which explains the dramatic difference in potency. nih.govacs.org
Further kinase panel profiling has identified other kinases that are weakly inhibited by SCH772984, but generally at concentrations that are orders of magnitude higher than those required for ERK1/2 inhibition. chemicalprobes.org
Preclinical Oncological Efficacy Studies of Sch772984 Hcl
In Vitro Cell Line Panel Sensitivity and Response Characterization
The sensitivity of cancer cell lines to SCH772984 has been evaluated across a broad spectrum of tumor types and genetic backgrounds. These studies have categorized cell lines based on their 50% inhibitory concentration (IC50) values, with sensitivity often defined as an IC50 of less than 1 µM, intermediate sensitivity between 1-2 µM, and resistance above 2 µM. nih.govnih.gov
Efficacy Across BRAF-Mutant Melanoma Cell Lines
SCH772984 has shown considerable efficacy in melanoma cell lines harboring BRAF mutations. In a panel of 21 BRAF-mutant melanoma cell lines, 71% were found to be sensitive to the compound. nih.govnih.gov This includes cell lines with innate resistance to the BRAF inhibitor vemurafenib (B611658). nih.gov The compound's effectiveness extends to models of acquired resistance to both BRAF and MEK inhibitors. selleckchem.comnih.gov In BRAF-mutant melanoma cells with acquired resistance to vemurafenib, those with reactivated MAPK pathway signaling were sensitive to SCH772984. nih.govnih.gov
Table 1: Sensitivity of BRAF-Mutant Melanoma Cell Lines to SCH772984
| Cell Line Category | Number of Cell Lines | Percentage Sensitive (IC50 < 1 µM) | Reference |
|---|---|---|---|
| BRAF-Mutant | 21 | 71% | nih.govnih.gov |
| BRAF-Mutant with Innate Vemurafenib Resistance | 4 | Sensitive | nih.gov |
Activity in NRAS-Mutant Melanoma Cell Models
The efficacy of SCH772984 is not limited to BRAF-mutant melanoma. A significant number of NRAS-mutant melanoma cell lines, which are typically resistant to BRAF inhibitors, have demonstrated high sensitivity to SCH772984. nih.gov In one study, 11 out of 14 (78%) NRAS-mutant melanoma cell lines were highly sensitive to the compound, with IC50 values below 1 µM. glpbio.comnih.gov This suggests a potential therapeutic application for this patient population with limited targeted therapy options. nih.gov
Table 2: Efficacy of SCH772984 in NRAS-Mutant Melanoma Cell Lines
| Total NRAS-Mutant Cell Lines Tested | Number of Sensitive Cell Lines (IC50 < 1 µM) | Percentage of Sensitive Cell Lines | Reference |
|---|
Responses in KRAS-Mutant Cancer Cell Types (e.g., Pancreatic, Non-Small Cell Lung Cancer)
SCH772984 has also been evaluated in cancer cell lines with KRAS mutations, a common driver in cancers such as pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). nih.govnih.gov While the efficacy profile in RAS-mutant cell lines has been noted as more limited compared to BRAF-mutant lines, a subset of KRAS-mutant cells still exhibit sensitivity. aacrjournals.org
In a panel of 11 KRAS-mutant PDAC cell lines, approximately half showed potent growth suppression in response to SCH772984. nih.gov Similarly, in a study of 14 colorectal cancer (CRC) cell lines, SCH772984 was effective in 4 out of 8 KRAS-mutated lines. researchgate.net In KRAS-mutant NSCLC cell lines, SCH772984 has also been tested in combination with other inhibitors, showing potential for synergistic effects. pnas.org
Inhibition of Cell Proliferation and Viability in Responsive Models
A primary mechanism of action for SCH772984 is the inhibition of cell proliferation and a reduction in cell viability in sensitive cancer cell lines. selleckchem.commdpi.com This effect is observed across various cancer types, including melanoma, colorectal, and pancreatic cancers. nih.govnih.govresearchgate.net The compound effectively suppresses the growth of tumor cells that are resistant to BRAF and MEK inhibitors. selleckchem.comselleckchem.com For instance, in melanoma cell lines, SCH772984 has been shown to inhibit proliferation in the majority of lines tested, irrespective of their BRAF or NRAS mutational status. nih.govaacrjournals.org
Induction of Cell Cycle Arrest (e.g., G1 Phase)
Treatment with SCH772984 has been shown to induce cell cycle arrest, primarily in the G0/G1 phase. nih.govresearchgate.net This arrest prevents cancer cells from progressing to the S phase, thereby halting their proliferation. escholarship.org This effect has been observed in various cancer cell lines, including melanoma and T-cell acute lymphoblastic leukemia. nih.govresearchgate.net The induction of G1 arrest is a key component of the compound's anti-proliferative activity. nih.govnih.govsigmaaldrich.com In some contexts, this G1 arrest is associated with the downregulation of proteins crucial for cell cycle progression, such as cyclin D, CDK4, and CDK6. jmb.or.kr
Apoptotic Induction in Sensitive Cell Lines
In addition to inhibiting proliferation and causing cell cycle arrest, SCH772984 can induce apoptosis, or programmed cell death, in sensitive cancer cell lines. nih.govmdpi.com The induction of apoptosis has been observed in melanoma and pancreatic cancer cells following treatment with the compound. nih.govoncotarget.com This is often evidenced by an increase in markers of apoptosis, such as cleaved PARP. nih.gov However, in some melanoma cell lines, the induction of apoptosis by SCH772984 as a single agent was modest, suggesting that its primary effect might be cytostatic in certain contexts. mdpi.com The combination of SCH772984 with other agents, such as PI3K/mTOR inhibitors, has been shown to significantly enhance apoptosis in pancreatic cancer cells. oncotarget.com
In Vivo Xenograft and Syngeneic Tumor Model Investigations
Studies utilizing xenograft and syngeneic tumor models have been instrumental in elucidating the in vivo antitumor potential of SCH772984. These models, where human tumor cells are implanted into immunodeficient mice or murine tumor cells into immunocompetent mice, respectively, have provided crucial data on the compound's efficacy in a more complex biological environment.
Efficacy in Human Melanoma Xenograft Models
SCH772984 has shown remarkable efficacy in human melanoma xenograft models, particularly those harboring BRAF mutations. In a notable study, treatment with SCH772984 led to a 98% tumor regression in BRAF-mutant LOX melanoma xenografts. cancer-research-network.com The compound has demonstrated activity in melanoma cell lines with BRAF mutations, NRAS mutations, and wild-type BRAF. mdpi.com Research has indicated that SCH772984 is effective in models of acquired resistance to both BRAF and MEK inhibitors, highlighting its potential to overcome common mechanisms of drug resistance in melanoma. nih.govcaymanchem.com Furthermore, combining SCH772984 with inhibitors of other signaling pathways, such as the Notch pathway, has been shown to enhance its tumor-killing effects in melanoma xenograft models. oncotarget.com
Table 1: Efficacy of SCH772984 in a BRAF-Mutant Melanoma Xenograft Model
| Xenograft Model | Mutation Status | Treatment | Tumor Regression |
|---|
Antitumor Activity in Pancreatic Carcinoma Xenografts
In the context of pancreatic carcinoma, SCH772984 has also demonstrated significant antitumor effects. Studies on KRAS-mutant pancreatic MiaPaCa-2 xenografts revealed that SCH772984 could induce a 36% tumor regression. cancer-research-network.com Further investigations have explored combination therapies to enhance its efficacy. When used in conjunction with Cucurbitacin B, a natural tetracyclic triterpene, SCH772984 exhibited synergistic effects, leading to a highly significant growth inhibition of pancreatic cancer xenografts. oncotarget.comnih.govnih.gov Specifically, the combination treatment resulted in an 85.0% tumor growth inhibition, compared to 54.7% for SCH772984 alone and 63.8% for Cucurbitacin B alone. oncotarget.comspandidos-publications.com Another study showed that SCH772984 alone led to tumor regression of 9% at a lower dose and 36% at a higher dose in MiaPaCa xenografts. targetmol.com These findings underscore the potential of SCH772984 as a therapeutic agent for pancreatic cancer, particularly as part of a combination strategy. oncotarget.comnih.govnih.govspandidos-publications.com
Table 2: Antitumor Activity of SCH772984 in Pancreatic Carcinoma Xenograft Models
| Xenograft Model | Mutation Status | Treatment | Tumor Growth Inhibition/Regression |
|---|---|---|---|
| MiaPaCa | KRAS-mutant | SCH772984 | 36% regression cancer-research-network.com |
| Pancreatic Cancer Xenograft | Not Specified | SCH772984 | 54.7% inhibition oncotarget.comspandidos-publications.com |
| Pancreatic Cancer Xenograft | Not Specified | SCH772984 + Cucurbitacin B | 85.0% inhibition oncotarget.comspandidos-publications.com |
| MiaPaCa | Not Specified | SCH772984 (lower dose) | 9% regression targetmol.com |
Evidence of Tumor Regression in Murine Models
The antitumor efficacy of SCH772984 extends to syngeneic murine tumor models. In a mouse model using LL2 lung carcinoma cells, treatment with SCH772984 resulted in significantly smaller tumor volumes compared to the control group. frontiersin.org The average tumor weight in the SCH772984-treated group was substantially lower than in the control group. frontiersin.org These findings in immunocompetent mouse models suggest that SCH772984 can induce tumor regression and inhibit tumor growth in a setting with an intact immune system. ecancer.orgfrontiersin.org
Table 3: Tumor Regression in a Murine Lung Carcinoma Model with SCH772984 Treatment
| Murine Model | Treatment Group | Average Tumor Weight (g) |
|---|---|---|
| LL2 Lung Carcinoma | Control | 1.08 frontiersin.org |
Pharmacodynamic Inhibition of ERK Phosphorylation in Tumor Tissue
A key mechanism behind the antitumor activity of SCH772984 is its ability to inhibit the phosphorylation of ERK in tumor tissues. cancer-research-network.com This pharmacodynamic effect is crucial as phosphorylated ERK (p-ERK) is the active form of the protein that drives downstream signaling for cell proliferation and survival. guidetopharmacology.org Studies have shown that the observed tumor regression in xenograft models is accompanied by a robust inhibition of ERK phosphorylation. cancer-research-network.com SCH772984 has been shown to inhibit the phosphorylation of the ERK substrate p90 ribosomal S6 kinase (RSK) and also the phosphorylation of residues within the activation loop of ERK itself. selleckchem.comglpbio.comnih.gov This dual mechanism of action, inhibiting both the catalytic activity of ERK and its activation by MEK, contributes to its potent and sustained inhibitory effect on the MAPK pathway in tumor tissues. guidetopharmacology.orgaacrjournals.orgnih.gov
Mechanisms of Therapeutic Resistance and Acquired Sensitivity
Resistance to Upstream MAPK Pathway Inhibition and Role of ERK Reactivation
A predominant theme in resistance to MAPK pathway inhibitors is the reactivation of ERK signaling, underscoring the pathway's critical role in cell survival and proliferation. oncotarget.com Tumors frequently develop mechanisms to bypass the initial blockade, leading to restored downstream signaling and continued growth. oncotarget.comaacrjournals.org This consistent reactivation highlights the dependency of many cancers on the MAPK pathway and points to ERK itself as a crucial therapeutic target. aacrjournals.orgaacrjournals.orgnih.gov
BRAF inhibitors (BRAFi), such as vemurafenib (B611658) and dabrafenib, yield high response rates in patients with BRAF V600-mutated melanomas; however, these responses are often transient. nih.gov Acquired resistance largely stems from the reactivation of the MAPK pathway, which circumvents the inhibition of the mutant BRAF protein. nih.govmdpi.com
Key mechanisms include:
Secondary Mutations: The acquisition of activating mutations in upstream genes, particularly NRAS (e.g., Q61K mutation), is a common cause of resistance. oncotarget.comaacrjournals.org These mutations reactivate the pathway by stimulating CRAF, which in turn phosphorylates and activates MEK and ERK. aacrjournals.org
BRAF Alterations: Amplification of the BRAF gene can lead to increased protein levels that overcome the inhibitory concentration of the drug. mdpi.com Additionally, the expression of alternative BRAF splice variants (e.g., p61-BRAFV600E) that dimerize and signal in a BRAFi-resistant manner can also confer resistance. aacrjournals.org
RAF Isoform Switching: Tumor cells can switch their signaling reliance from BRAF to other RAF isoforms, such as ARAF or CRAF. mdpi.com BRAF inhibitors can paradoxically promote the formation of BRAF-CRAF heterodimers, leading to CRAF activation and subsequent MEK-ERK signaling. mdpi.comamegroups.org
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like platelet-derived growth factor receptor β (PDGFRβ), insulin-like growth factor 1 receptor (IGF-1R), and epidermal growth factor receptor (EGFR) can reactivate the MAPK pathway. mdpi.comfrontiersin.org
The convergence of these diverse mechanisms on ERK reactivation underscores its central role as a driver of resistance to BRAF inhibition. oncotarget.comaacrjournals.org
MEK inhibitors (MEKi), like trametinib (B1684009), were developed to target the pathway downstream of RAF and to overcome some forms of BRAFi resistance. However, resistance to MEKi also develops, frequently through mechanisms that again lead to ERK reactivation. aacrjournals.orgaacrjournals.org
Mechanisms of acquired resistance to MEK inhibitors include:
MEK Mutations: The development of secondary mutations within the allosteric binding pocket of MEK1 or MEK2 can prevent the inhibitor from binding effectively, leading to constitutive kinase activity. aacrjournals.orgaacrjournals.orgresearchgate.net
Upstream Gene Amplification: Amplification of mutant oncogenes, such as BRAF or KRAS, can increase the signaling input to a level that overwhelms the MEK inhibitor. aacrjournals.orgaacrjournals.orgaacrjournals.org
RAF Isoform Activation: Similar to BRAFi resistance, upregulation of other pathway components like CRAF can bypass MEK inhibition. oncotarget.com
Feedback Loop Disruption: Inhibition of MEK can disrupt negative feedback loops, leading to the activation of upstream components and reactivation of the pathway. frontiersin.org
Preclinical studies consistently show that cell lines with acquired resistance to MEK inhibitors often remain addicted to the MAPK pathway and are sensitive to direct inhibition of ERK. aacrjournals.orgaacrjournals.orgnih.gov This suggests that downstream blockade at the level of ERK can overcome multiple upstream resistance mechanisms. aacrjournals.org
The combination of BRAF and MEK inhibitors is a standard of care that extends progression-free survival compared to BRAFi monotherapy. nih.gov This dual blockade is designed to prevent or delay the emergence of resistance driven by ERK pathway reactivation. oncotarget.com Despite this strategy, acquired resistance still emerges.
Resistance to combined BRAF/MEK inhibition can occur through:
MAPK Pathway Reactivation: Even with dual inhibition, tumors can acquire alterations that restore ERK signaling. These include activating mutations in NRAS or MEK2 and amplification of the BRAF gene. nih.govresearchgate.net
Bypass Track Activation: Activation of parallel survival pathways, such as the PI3K-Akt pathway, can promote growth independently of MAPK signaling. nih.gov This can be driven by the upregulation of RTKs or loss of the tumor suppressor PTEN. nih.gov
ERK-Dependent Mechanisms: In many cases, resistance to the combination therapy is still linked to the reactivation of ERK, making direct ERK inhibitors like SCH772984 a viable strategy to overcome this resistance. cancerbiomed.orgecancer.org
Table 1: Mechanisms of Acquired Resistance to Upstream MAPK Pathway Inhibitors
| Inhibitor Class | Resistance Mechanism | Pathway Effect | Reference(s) |
|---|---|---|---|
| BRAF Inhibitors | Secondary NRAS mutations | CRAF-mediated MEK/ERK reactivation | oncotarget.comaacrjournals.org |
| BRAF gene amplification/splicing | Increased BRAF signaling output | mdpi.comaacrjournals.org | |
| RAF isoform switching (CRAF) | BRAF-independent MEK/ERK activation | mdpi.comamegroups.org | |
| Upregulation of RTKs (PDGFRβ, IGF-1R) | Upstream pathway reactivation | mdpi.comfrontiersin.org | |
| MEK Inhibitors | MEK1/2 allosteric site mutations | Prevents inhibitor binding, restores MEK activity | aacrjournals.orgaacrjournals.orgresearchgate.net |
| BRAF or KRAS amplification | Increased upstream signaling input | aacrjournals.orgaacrjournals.orgaacrjournals.org | |
| Concurrent BRAF/MEK | New NRAS or MEK2 mutations | MAPK pathway reactivation | nih.govresearchgate.net |
| Inhibitors | Activation of PI3K/Akt pathway | Bypass of MAPK pathway blockade | nih.gov |
Cellular and Molecular Determinants of Resistance to SCH772984 HCl
As a direct inhibitor of ERK, SCH772984 was developed to overcome resistance mediated by upstream MAPK pathway reactivation. cancerbiomed.orgecancer.org Preclinical studies have shown that SCH772984 is effective in melanoma models with acquired resistance to BRAF and/or MEK inhibitors where resistance is driven by MAPK pathway reactivation. cancerbiomed.orgnih.gov However, as with other targeted therapies, resistance to SCH772984 can also develop.
Tumors driven by oncogenic RAS mutations are notoriously difficult to treat, and while they are dependent on the MAPK pathway, they exhibit significant heterogeneity in their response and resistance to inhibitors. nih.gov
Rapid Resistance Development: In cellular models of oncogenic RAS-driven cancers, resistance to single-agent ERK inhibitors like SCH772984 can emerge rapidly. nih.gov
Diverse Signaling Rewiring: Kinome profiling of cell lines that have developed resistance to MEK or ERK inhibitors reveals a lack of common signaling rewiring patterns. nih.gov This suggests that the development of resistance in RAS-driven tumors is a highly heterogeneous process, with different cells employing distinct strategies to survive. nih.gov
Lack of Universal Biomarkers: The diverse nature of resistance mechanisms makes it challenging to identify a single predictive biomarker for SCH772984 sensitivity or resistance in this context. researchgate.net While some studies found that most RAS-mutant cell lines were sensitive, others reported widespread resistance to MEK and ERK inhibitors in non-small-cell lung cancer (NSCLC) cell lines. cancerbiomed.orgnih.gov
Tumors can also develop resistance to SCH772984 by activating signaling pathways that operate in parallel to or downstream of ERK, thereby bypassing the need for MAPK signaling for survival and proliferation.
Key MAPK-independent mechanisms include:
PI3K/AKT Pathway Activation: Upregulation of the PI3K/AKT/mTOR pathway is a well-documented bypass track. nih.gov This can occur through the overexpression of RTKs (like PDGFRβ or IGF1R) or the loss of the tumor suppressor PTEN. nih.gov Melanoma cell lines with resistance to BRAF inhibitors driven by RTK upregulation and PI3K/AKT signaling are not sensitive to SCH772984, confirming this as an ERK-independent escape route. nih.gov
ERK Mutations and Amplification: Although directly related to the target, mutations in ERK1 or ERK2 that prevent SCH772984 from binding can confer resistance. aacrjournals.orgresearchgate.netaacrjournals.org Similarly, amplification and overexpression of ERK2 can also lead to resistance. aacrjournals.orgresearchgate.net While this involves the MAPK pathway, it is a direct alteration of the drug's target rather than a parallel pathway activation.
Notch Pathway Activation: In some contexts, poor response to SCH772984 has been associated with concurrent activation of the Notch signaling pathway and loss of PTEN, suggesting that co-targeting ERK and Notch could be a viable therapeutic strategy. oncotarget.com
Receptor Tyrosine Kinase Overexpression: Overexpression of RTKs such as EGFR or ERBB2 has been identified as a mechanism of acquired resistance to ATP-competitive ERK inhibitors. aacrjournals.orgresearchgate.net
Table 2: Cellular and Molecular Determinants of Resistance to this compound
| Resistance Category | Specific Mechanism | Consequence | Reference(s) |
|---|---|---|---|
| Target-Based Resistance | Mutations in ERK1/2 | Prevents inhibitor binding, maintains ERK signaling | researchgate.netaacrjournals.org |
| Amplification/overexpression of ERK2 | Increases target level to overcome inhibition | aacrjournals.orgresearchgate.net | |
| MAPK Pathway-Independent | Upregulation of RTKs (PDGFRβ, IGF1R, EGFR) | Activation of parallel PI3K/AKT survival pathway | aacrjournals.orgnih.govresearchgate.net |
| Resistance | Loss of PTEN | Enhanced PI3K/AKT signaling | nih.govoncotarget.com |
| Activation of Notch pathway | Poor response, especially with PTEN loss | oncotarget.com | |
| Tumor-Specific Factors | Heterogeneity in RAS-driven tumors | No common signaling rewiring; diverse escape routes | nih.gov |
Identification of Compensatory Signaling Pathways (e.g., ERK5 Activity)
The development of resistance to SCH772984 often involves the activation of alternative signaling pathways that bypass the intended therapeutic blockade of ERK1/2. One of the most prominent compensatory mechanisms is the activation of the ERK5 (also known as MAPK7) signaling cascade. aacrjournals.orgunclineberger.org
In BRAF V600E mutant melanoma cell lines, acquired resistance to SCH772984 has been shown to involve the stimulation of the IGF1R–MEK5–Erk5 signaling pathway. aacrjournals.orgfrontiersin.org This activation counteracts the inhibition of ERK1/2, thereby restoring cell proliferation. aacrjournals.org In these resistant cells, while ERK1/2 signaling is downregulated, ERK5 phosphorylation and, in some cases, protein levels are increased. nih.gov Similarly, in pancreatic ductal adenocarcinoma (PDAC) cell lines, treatment with SCH772984 can lead to a compensatory phosphorylation and activation of the MEK5-ERK5 cascade. frontiersin.org This activation has been linked to the stabilization of the MYC oncoprotein, a critical driver of cell growth. unclineberger.orgfrontiersin.org
The activation of ERK5 is not the only escape route. In pancreatic cancer cells, while SCH772984 effectively inhibits the ERK pathway, this can be counteracted by the activation of other survival pathways. oncotarget.com For example, treatment with the natural compound Cucurbitacin B (CuB) was found to paradoxically increase ERK activity through AMPK signaling, suggesting a potential resistance mechanism. oncotarget.com However, when combined, SCH772984 and CuB showed synergistic effects by complementarily inhibiting EGFR, STAT3, and PI3K/Akt/mTOR signaling pathways. oncotarget.com
Furthermore, in gynecological cancers, the activation of the KRAS pathway and the PI3K/Akt/mTOR pathway are significant contributors to resistance against MAPK pathway inhibitors. mdpi.comnih.gov Inhibition of the MAPK pathway can lead to a feedback activation of the PI3K/AKT/mTOR pathway, allowing cancer cells to survive. acs.org This highlights the intricate network of signaling pathways that can be engaged to circumvent the effects of targeted therapies like SCH772984.
Genetic Modifiers of ERK Inhibitor Sensitivity
Genetic alterations are a primary driver of both innate and acquired resistance to SCH772984. These modifiers can directly affect the drug's target or influence parallel signaling pathways.
On-Target Mutations and Amplifications: A key mechanism of acquired resistance is the emergence of mutations within the ERK genes themselves. aacrjournals.org In HCT-116 colorectal cancer cells made resistant to SCH772984 through long-term exposure, a recurrent mutation was identified: a glycine (B1666218) to aspartic acid substitution at position 186 (G186D) in the DFG motif of ERK1. aacrjournals.org This single amino acid change is sufficient to confer resistance by impairing the binding of SCH772984 to the ERK1 protein. aacrjournals.orgmdpi.com Other studies have identified different on-target mutations in both ERK1 and ERK2 that confer resistance to various ATP-competitive ERK inhibitors. aacrjournals.orgresearchgate.net For instance, the ERK2Y36H mutation has been shown to induce resistance to the ERK inhibitor VTX11e. nih.gov
Besides point mutations, the amplification and subsequent overexpression of the ERK2 gene (MAPK1) has been identified as another mechanism of acquired resistance. aacrjournals.orgresearchgate.net This leads to an increased level of the target protein, which can overwhelm the inhibitory capacity of the drug.
Alterations in Other Genes: Genetic alterations outside of the direct drug target also significantly modify sensitivity to SCH772984. A CRISPR knockout screen performed in a KRAS-mutant colorectal cancer cell line identified Protein Phosphatase 6, Catalytic Subunit (PPP6C), as a key modulator of sensitivity to both MEK and ERK inhibitors. nih.gov The loss of PPP6C promoted resistance to SCH772984 by leading to the strong activation of the NF-κB pathway, which can independently drive the expression of cell cycle regulators like cyclin D1. nih.gov
Mutations in genes upstream of ERK, such as KRAS, are also critical determinants of sensitivity. researchgate.net While many KRAS-mutant cell lines are sensitive to SCH772984, the specific mutational context can influence the degree of response. ecancer.org Furthermore, the loss of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway, is another mechanism of resistance to MAPK pathway inhibitors. nih.gov
Table 1: Genetic Modifiers of this compound Sensitivity
| Gene | Type of Alteration | Consequence | Cancer Type(s) | References |
|---|---|---|---|---|
| ERK1 (MAPK3) | G186D point mutation | Impaired drug binding, acquired resistance | Colorectal Cancer | aacrjournals.org, mdpi.com |
| ERK2 (MAPK1) | Gene amplification/overexpression | Increased target protein levels, acquired resistance | Various | aacrjournals.org, researchgate.net |
| ERK2 (MAPK1) | Y36H point mutation | Resistance to ERK inhibitors | Colorectal Cancer | nih.gov |
| PPP6C | Gene knockout (loss of function) | NF-κB pathway activation, acquired resistance | Colorectal Cancer | nih.gov |
| KRAS | Activating mutations | Variable, but can contribute to resistance | Pancreatic, Colorectal | unclineberger.org, researchgate.net, ecancer.org |
| PTEN | Loss of function | Activation of PI3K/AKT pathway, resistance | General | nih.gov |
Strategies for Overcoming Resistance to this compound
Given the diverse mechanisms of resistance, combination therapies have emerged as a primary strategy to enhance the efficacy of SCH772984 and prevent or overcome resistance.
One of the most explored strategies is the combination of SCH772984 with inhibitors of other nodes in the MAPK pathway or in parallel pathways. For instance, combining SCH772984 with MEK inhibitors like cobimetinib (B612205) has been shown to result in stronger suppression of the MAPK pathway and overcome pathway reactivation. plos.org This dual blockade can lead to greater anti-tumor activity than either agent alone. plos.org
Targeting the compensatory signaling pathways activated upon ERK inhibition is another key approach. As the IGF1R–MEK5–Erk5 pathway is a major escape route, combining SCH772984 with an IGF1R inhibitor, such as linsitinib, has been shown to block Erk5 activation and decrease the growth of resistant melanoma cells. aacrjournals.orgfrontiersin.org Similarly, as ERK5 activation can be driven by SRC, combining SCH772984 with SRC inhibitors like saracatinib (B1683781) has also been proposed. frontiersin.org In pancreatic cancer, where ERK5 activation also plays a role, combining an ERK inhibitor with an ERK5 inhibitor is suggested as a potential therapeutic solution. unclineberger.org
Given the crosstalk with the PI3K/Akt/mTOR pathway, combining SCH772984 with PI3K/mTOR inhibitors represents a rational strategy. acs.org Synergistic cytotoxic effects have been observed in high-grade serous ovarian cancer cells when SCH772984 was combined with the dual PI3K/mTOR inhibitor dactolisib. mdpi.comnih.gov This combination can effectively shut down both the MAPK and PI3K survival signals. acs.org
Other innovative combinations are also under investigation. In KRAS-mutant cancers, inhibiting the Mediator kinase complex (CDK8/19) with agents like Senexin A has been shown to prevent the transcriptional plasticity that allows cells to adapt and become resistant to SCH772984. biorxiv.orgresearchgate.net Additionally, adding BCL2-family inhibitors like navitoclax (B1683852) to a MEK-PI3K inhibitor regimen has been found to overcome acquired resistance, suggesting a potential three-drug combination involving an ERK inhibitor. nih.gov
Table 2: Investigated Strategies to Overcome Resistance to this compound
| Combination Agent/Strategy | Target/Mechanism of Action | Rationale | References |
|---|---|---|---|
| MEK Inhibitors (e.g., cobimetinib) | Inhibit MEK1/2 | Dual MAPK pathway blockade to overcome reactivation | plos.org |
| IGF1R Inhibitors (e.g., linsitinib) | Inhibit Insulin-like Growth Factor 1 Receptor | Block compensatory activation of the MEK5-ERK5 pathway | aacrjournals.org, frontiersin.org |
| ERK5 Inhibitors | Inhibit ERK5 kinase activity | Directly target the key compensatory ERK5 signaling pathway | unclineberger.org, frontiersin.org |
| PI3K/mTOR Inhibitors (e.g., dactolisib) | Inhibit PI3K and mTOR kinases | Block parallel survival signaling pathway | mdpi.com, acs.org, nih.gov |
| SRC Inhibitors (e.g., saracatinib) | Inhibit SRC tyrosine kinase | Block upstream activation of the compensatory ERK5 pathway | frontiersin.org |
| Mediator Kinase (CDK8/19) Inhibitors (e.g., Senexin A) | Inhibit transcriptional regulators | Prevent transcriptional adaptation and plasticity leading to resistance | biorxiv.org, researchgate.net |
| BCL2-Family Inhibitors (e.g., navitoclax) | Promote apoptosis | Overcome resistance by lowering the threshold for cell death | nih.gov |
Combination Therapeutic Strategies Involving Sch772984 Hcl
Vertical Pathway Inhibition within the RAF-MEK-ERK Cascade
Vertical inhibition, which involves targeting multiple nodes within the same signaling cascade, is a promising approach to achieve a more profound and durable suppression of the RAF-MEK-ERK pathway.
Combination with BRAF Kinase Inhibitors
In BRAF-mutant melanomas, the combination of SCH772984 with BRAF inhibitors has shown synergistic effects. nih.gov Studies have demonstrated that this combination can significantly delay the onset of acquired resistance in vitro. nih.gov In melanoma cell lines with acquired resistance to the BRAF inhibitor vemurafenib (B611658), sensitivity to SCH772984 was observed in cases where resistance was driven by MAPK pathway reactivation. nih.gov The combination of a RAF inhibitor and SCH772984 has been shown to more strongly suppress ERK signaling compared to either agent alone. nih.gov This enhanced suppression of downstream signaling, including phosphorylation of RSK and MYC, contributes to the combination's anti-proliferative effects. nih.gov
| Parameter | Finding | Reference |
| Cell Lines | BRAF-mutant melanoma | nih.gov |
| Combination | Vemurafenib (BRAF inhibitor) + SCH772984 | nih.gov |
| Effect | Synergistic activity and delayed onset of acquired resistance | nih.gov |
| Resistant Models | Vemurafenib-resistant melanoma cells with MAPK reactivation | nih.gov |
| Response | Sensitive to SCH772984 | nih.gov |
| Signaling | Stronger suppression of ERK signaling with RAFi/ERKi combination | nih.gov |
Combination with MEK Kinase Inhibitors
The combination of SCH772984 with MEK inhibitors has also been explored as a strategy to overcome resistance. While single-agent MEK or ERK inhibitors often lead to rapid resistance, their combination has been shown to completely block the emergence of resistance in multiple oncogenic RAS-driven cellular models. mdpi.com However, if cancer cells have already developed resistance to either a MEK inhibitor or an ERK inhibitor, the combination therapy is frequently ineffective. mdpi.com Interestingly, some studies suggest that a combination of a type II RAF inhibitor with a MEK inhibitor may be superior to a RAF inhibitor plus SCH772984 in preventing and overcoming acquired MEK inhibitor resistance, which is attributed to the stabilization of the RAF/MEK complex and uncoupling of MEK/ERK interactions. aacrjournals.org
| Parameter | Finding | Reference |
| Cellular Models | Oncogenic RAS-driven mouse and human cells | mdpi.com |
| Combination | GDC-0623 (MEK inhibitor) + SCH772984 | mdpi.com |
| Effect | Completely blocks the emergence of resistance to either single agent | mdpi.com |
| Pre-existing Resistance | Ineffective if cells are already resistant to a MEK or ERK inhibitor | mdpi.com |
| Alternative Combination | Type II RAF inhibitor + MEK inhibitor may be superior to RAFi + ERKi | aacrjournals.org |
Synergistic Effects in Models of Acquired Resistance
SCH772984 has demonstrated significant activity in various models of acquired resistance to MAPK pathway inhibitors. It has shown the ability to inhibit MAPK signaling and cell proliferation in tumor cells resistant to BRAF inhibitors, MEK inhibitors, and even concurrent treatment with both. nih.gov This efficacy is linked to its unique mechanism of action, which includes inhibiting both the kinase activity of ERK and the MEK-mediated phosphorylation of ERK. aacrjournals.orgnih.gov This dual action is thought to more completely suppress MAPK pathway signaling, which is often reactivated in resistant tumors. guidetopharmacology.org In BRAF-mutant melanoma cells, resistance to BRAF and MEK inhibitors mediated by the protein kinase CK2α could be overcome by direct ERK inhibition with SCH772984. researchgate.net
| Resistance Model | Finding | Reference |
| BRAF inhibitor resistance | SCH772984 effectively inhibits MAPK signaling and cell proliferation. | nih.gov |
| MEK inhibitor resistance | SCH772984 effectively inhibits MAPK signaling and cell proliferation. | nih.gov |
| Concurrent BRAF and MEK inhibitor resistance | SCH772984 effectively inhibits MAPK signaling and cell proliferation. | nih.gov |
| CK2α-mediated resistance to BRAF/MEK inhibitors | SCH772984 overcomes this resistance. | researchgate.net |
Combination with Non-MAPK Pathway Targeted Agents
Targeting parallel survival pathways that can be activated as a resistance mechanism to MAPK inhibition is another critical strategy.
Synergy with Notch Pathway Antagonists
In BRAF-V600E melanomas, concurrent loss of PTEN and activation of the Notch pathway has been associated with a poor response to SCH772984. oncotarget.com Research has shown that co-inhibition of Notch and ERK can decrease the viability of these melanoma cells. oncotarget.com Specifically, the use of a gamma-secretase inhibitor, which blocks Notch pathway activation, in combination with SCH772984, potentiated tumor cell killing in 3D spheroid assays and a xenograft model of melanoma. oncotarget.com These findings suggest that for a subset of melanomas, a combination strategy targeting both the MAPK and Notch pathways may be beneficial. oncotarget.com
| Tumor Type | Resistance Mechanism | Combination | Effect | Reference |
| BRAF-V600E Melanoma | Concurrent PTEN loss and Notch pathway activation | SCH772984 + Gamma Secretase Inhibitor (RO4929097) | Decreased cell viability and potentiated tumor cell killing | oncotarget.com |
Interaction with PI3K/Akt/mTOR Pathway Modulators
The PI3K/Akt/mTOR pathway is a crucial survival pathway that is often co-activated with the MAPK pathway in cancer. In pancreatic cancer cells, the natural product Cucurbitacin B (CuB) was found to inhibit the PI3K/Akt/mTOR pathway but also activate ERK signaling. oncotarget.com This compensatory ERK activation suggests a mechanism of resistance to CuB. oncotarget.com Consequently, combining CuB with SCH772984 resulted in synergistic anti-cancer effects, including growth inhibition and apoptosis, both in vitro and in vivo. oncotarget.com The combination led to a more comprehensive blockade of signaling pathways, including EGFR, STAT3, ERK, and PI3K/Akt/mTOR. oncotarget.com This highlights the potential of co-targeting the MAPK and PI3K/Akt/mTOR pathways to achieve a more potent therapeutic response.
| Tumor Type | Agent 1 | Agent 2 | Combined Effect | Reference |
| Pancreatic Cancer | Cucurbitacin B (CuB) | SCH772984 | Synergistic growth inhibition and apoptosis | oncotarget.com |
| Signaling Impact | Complementary inhibition of EGFR, STAT3, ERK, and PI3K/Akt/mTOR pathways | oncotarget.com |
Synergistic Effects with STAT3 Pathway Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical mediator of tumor cell proliferation, survival, and invasion. Its inhibition in combination with MAPK pathway blockade represents a rational therapeutic strategy. Research in pancreatic cancer has shown that while the natural compound Cucurbitacin B can inhibit STAT3 signaling, it can also paradoxically lead to the activation of ERK. oncotarget.com This compensatory activation of ERK may limit the therapeutic efficacy of STAT3 inhibition alone. oncotarget.comnih.gov
The combination of SCH772984 with a STAT3 inhibitor like Cucurbitacin B addresses this feedback mechanism directly. In pancreatic cancer cell lines, this combination results in a potent synergistic effect. oncotarget.comnih.gov The co-administration of SCH772984 and Cucurbitacin B leads to a more comprehensive shutdown of key oncogenic signaling pathways, including EGFR, PI3K/Akt/mTOR, and STAT3, in addition to the direct inhibition of ERK. oncotarget.comoncotarget.com This multi-pronged attack prevents the cancer cells from utilizing ERK activation as an escape route, leading to enhanced cell death and significant inhibition of tumor growth in preclinical models. nih.govoncotarget.com
Co-targeting with Phenformin (B89758) in Melanoma
In neurofibromin 1 (NF1)-mutant melanoma, where ERK signaling is a key driver, SCH772984 has shown promise, but its efficacy as a single agent can be limited. nih.gov Combining SCH772984 with the biguanide (B1667054) phenformin has demonstrated potent synergy in this melanoma subtype. nih.govspandidos-publications.commdpi.com This combination cooperatively induces apoptosis and more effectively suppresses the mTOR signaling pathway, a known effector of NF1 loss, than either drug alone. nih.govscience.gov
Mechanistically, the two compounds exert complementary effects on cellular metabolism. Treatment with SCH772984 alone causes an increase in the oxygen consumption rate (OCR), suggesting that the cancer cells become more reliant on oxidative phosphorylation (OXPHOS) for energy. nih.gov Phenformin, an inhibitor of complex I of the mitochondrial respiratory chain, directly counteracts this adaptive metabolic shift by decreasing the OCR. nih.govscience.gov
Furthermore, SCH772984 treatment can promote the expansion of a subpopulation of slow-cycling, treatment-resistant melanoma cells positive for the H3K4 demethylase KDM5B. nih.gov Phenformin effectively suppresses this KDM5B-positive population, thereby reducing the emergence of SCH772984-resistant clones in long-term studies. nih.govresearchgate.net This dual targeting of both signaling and metabolic vulnerabilities, as well as distinct cancer cell subpopulations, provides a strong rationale for the clinical investigation of this combination in NF1-mutant melanoma. nih.gov
Table 1: Synergistic Effects of SCH772984 and Phenformin in NF1-Mutant Melanoma
| Finding | Effect of SCH772984 Alone | Effect of Phenformin Alone | Combined Effect (SCH772984 + Phenformin) | Reference |
| Cell Viability | Inhibition | Inhibition | Potent Synergy, Enhanced Reduction | nih.gov |
| Apoptosis | Induction | Induction | Cooperative and Accelerated Induction | spandidos-publications.commdpi.com |
| mTOR Signaling | Partial Suppression | Partial Suppression | Full Suppression | nih.govspandidos-publications.com |
| Oxygen Consumption | Increased | Decreased | Decreased | nih.gov |
| KDM5B+ Cells | Expansion | Suppression | Suppression of Resistant Population | nih.gov |
Efficacy with Natural Compounds (e.g., Cucurbitacin B)
The addition of SCH772984 to Cucurbitacin B treatment creates a powerful synergistic interaction by blocking this escape mechanism. nih.gov This combination has been shown to significantly enhance the cytotoxic effects on pancreatic cancer cells compared to either agent used individually. nih.govoncotarget.com The dual treatment leads to a more profound inhibition of multiple critical survival pathways, including EGFR, PI3K/Akt/mTOR, and STAT3, ultimately resulting in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. oncotarget.comnih.gov In preclinical xenograft models of pancreatic cancer, the combination of Cucurbitacin B and SCH772984 resulted in a substantial 85% inhibition of tumor growth, a significantly greater effect than that observed with either compound alone. oncotarget.comnih.gov
Table 2: In Vivo Tumor Growth Inhibition with SCH772984 and Cucurbitacin B
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | 0% | nih.gov |
| Cucurbitacin B Alone | 36.2% | nih.gov |
| SCH772984 Alone | 45.3% | nih.gov |
| Cucurbitacin B + SCH772984 | 85.0% | oncotarget.comnih.gov |
Investigation of Synthetic Lethality Interactions
Synthetic lethality occurs when the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone does not. This concept provides a powerful framework for cancer therapy, aiming to selectively kill cancer cells that have a specific mutation (e.g., in an oncogene) by inhibiting a second, synthetically lethal partner gene.
Cooperation with SHOC2 Depletion in RAS-Driven Cancers
The RAS-MAPK pathway is a critical effector of oncogenic RAS signaling. nih.gov Genome-scale CRISPR-Cas9 screens have been employed to identify genes that cooperate with MAPK pathway inhibition. nih.gov These screens have revealed that in RAS-driven cancers, such as certain pancreatic and lung cancers, the depletion of SHOC2 creates a synthetic lethal vulnerability when combined with MEK inhibitors. nih.gov
SHOC2 is a scaffold protein that positively regulates MAPK signaling. nih.gov Its depletion disrupts survival pathways that are typically activated as a feedback response to MEK inhibition. nih.gov This finding nominates SHOC2 as a high-potential target for combination therapy. Given that SCH772984 targets ERK, the kinase immediately downstream of MEK, the principle of combining SHOC2 depletion with MAPK pathway blockade is highly relevant and suggests a potential synthetic lethal interaction with ERK inhibitors as well. nih.govnih.gov
Exploration of Novel Synthetic Lethal Partners
The search for novel synthetic lethal partners for ERK inhibitors like SCH772984 is an active area of research, largely driven by functional genomic screening technologies such as CRISPR. mdpi.comtangotx.com These unbiased, genome-wide screens can identify unexpected vulnerabilities in cancer cells that are dependent on the MAPK pathway.
For instance, CRISPR screens have identified that the loss of DUSP6, a phosphatase that negatively regulates ERK, can create a synthetic lethal interaction with the drug nelarabine (B1678015) in certain leukemia contexts. researchgate.net Other research has pointed to epigenetic-based synthetic lethality. For example, the methylation and subsequent silencing of the gene TMEM176A can activate ERK signaling and create a synthetic lethal sensitivity to ATM inhibitors in lung cancer. tandfonline.comresearchgate.net These findings illustrate that novel synthetic lethal interactions for MAPK pathway-dependent cancers can be found across a diverse range of cellular processes, including DNA damage repair and epigenetic regulation. tangotx.comnetrf.org The continued exploration using these powerful screening methods is expected to uncover new combination strategies to enhance the efficacy of ERK inhibitors.
Investigation of Sch772984 Hcl in Non Oncological Biological Contexts
Role in Inflammatory Responses and Sepsis Models
Recent research has illuminated the significant role of the extracellular signal-regulated kinase (ERK) 1/2 inhibitor, SCH772984, in modulating inflammatory processes, particularly in the context of sepsis. Sepsis, a life-threatening condition caused by a dysregulated host response to infection, involves a complex interplay of inflammatory and anti-inflammatory pathways. nih.gov The ERK signaling cascade is a critical component of this response, making it a target for therapeutic intervention.
SCH772984 has demonstrated notable efficacy in mitigating inflammatory responses in cellular models. In studies utilizing the lipopolysaccharide (LPS)-stimulated mouse RAW264.7 macrophage cell line, SCH772984 was identified as an effective blocker of Tumor Necrosis Factor-alpha (TNFα) production. nih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses.
Further investigation through RNA sequencing of SCH772984-treated RAW264.7 cells challenged with LPS revealed a suppression of cellular pathways associated with the immune system. nih.gov This suggests that SCH772984's anti-inflammatory effect is mediated, at least in part, by broad transcriptional changes that dampen the immune response at a cellular level. nih.gov Other studies have shown that in LPS-treated AML12 liver cells, SCH772984 can reverse the increased phosphorylation of ERK1/2 and Forkhead box protein O1 (Foxo1), and attenuate the inhibitory effects of LPS on the expression of key gluconeogenesis enzymes, Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK). scholaris.ca
The in vitro anti-inflammatory effects of SCH772984 have been translated into significant survival benefits in preclinical sepsis models. nih.gov Treatment with SCH772984 improved survival rates in two distinct and highly relevant murine models of sepsis: LPS-induced lethal endotoxemia and cecal ligation and puncture (CLP). nih.govresearchgate.net The CLP model is considered a gold standard in sepsis research as it closely mimics the polymicrobial infection and complex pathophysiology of human sepsis. nih.gov The improved outcomes in these models underscore the potential of ERK1/2 inhibition as a strategy for managing sepsis. nih.gov
Table 1: Effect of SCH772984 on Survival in Murine Sepsis Models
| Sepsis Model | Treatment Group | Outcome | Reference |
|---|---|---|---|
| LPS-Induced Lethal Endotoxemia | SCH772984 | Improved Survival | nih.govresearchgate.net |
| Cecal Ligation and Puncture (CLP) | SCH772984 | Improved Survival | nih.govresearchgate.net |
A key mechanism underlying the protective effects of SCH772984 in sepsis is its ability to modulate the production of critical inflammatory mediators. As noted, the compound effectively blocks the production of TNFα, a primary cytokine involved in systemic inflammation, in vitro. nih.gov In vivo studies have corroborated these findings, demonstrating that SCH772984 treatment significantly reduces the plasma levels of key cytokines and chemokines. researchgate.net
Notably, plasma levels of Chemokine (C-C motif) ligand 2 (Ccl2), also known as Monocyte Chemoattractant Protein-1 (Mcp1), were reduced in septic mice treated with SCH772984. nih.govresearchgate.net Ccl2/Mcp1 is a potent chemokine responsible for recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation. mdpi.com By downregulating these mediators, SCH772984 helps to control the excessive inflammatory cascade that characterizes severe sepsis. nih.gov
Table 2: Modulation of Cytokines by SCH772984 in Sepsis Models
| Cytokine/Chemokine | Experimental Context | Effect of SCH772984 | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNFα) | In Vitro (LPS-stimulated RAW264.7 cells) | Blocked Production | nih.gov |
| Chemokine (C-C motif) ligand 2 (Ccl2/Mcp1) | In Vivo (CLP mouse model) | Reduced Plasma Levels | nih.govresearchgate.net |
Transcriptomic analysis of tissues (kidney, lung, liver, and heart) from CLP mice treated with SCH772984 provided broader insights into its mechanism of action. nih.gov These analyses revealed a significant downregulation of pathways related to the immune response. nih.gov This aligns with the observed reduction in pro-inflammatory cytokines and suggests a comprehensive dampening of the systemic immune activation typical of sepsis. nih.gov
Furthermore, the study highlighted a downregulation of pathways associated with platelet activation. nih.gov The interplay between the immune system and the coagulation system, often termed immunothrombosis, is a critical component of sepsis pathophysiology, where excessive platelet activation can contribute to microvascular thrombosis and organ dysfunction. mdpi.com The modulation of these pathways by SCH772984 indicates an influence on both the inflammatory and hemostatic complications of sepsis. nih.gov
In contrast to the downregulation of immune pathways, functional analyses of tissues from SCH772984-treated septic animals showed a significant upregulation of pathways related to extracellular matrix (ECM) organization and retinoic acid signaling. nih.gov The ECM is crucial for maintaining tissue structure and integrity, and its dysregulation is a feature of sepsis-induced organ injury. Upregulation of ECM organization pathways may suggest a role for SCH772984 in promoting tissue repair and restoring homeostasis.
Retinoic acid, a metabolite of vitamin A, is known to play a vital role in cellular differentiation, proliferation, and immune function through the activation of nuclear receptors. frontiersin.org The upregulation of retinoic acid signaling pathways could represent a counter-regulatory mechanism that helps to resolve inflammation and promote recovery from septic injury. nih.gov
Effects on Neural Systems and Pain Pathways
The Mitogen-Activated Protein Kinase (MAPK) family, of which ERK is a key member, is critically involved in regulating neural plasticity and inflammatory responses that contribute to pain sensitization. nih.gov The activation of ERK in the central and peripheral nervous systems is associated with the development and maintenance of pain hypersensitivity in various conditions. nih.govnih.gov
Investigations into the role of SCH772984 have demonstrated its potential as an analgesic agent. In a rat model of tibial osteosarcoma pain, intrathecal injection of SCH772984 produced analgesic effects, indicating its ability to modulate pain signaling within the central nervous system. nih.gov The study found that the compound could relieve mechanical pain sensitivity for up to 15 hours. nih.gov The mechanism is believed to involve the inhibition of the ERK-p90 Ribosomal S6 Kinase (p90RSK)-Fos signaling pathway in the spinal dorsal horn, which is implicated in the formation and maintenance of bone cancer pain. nih.gov These findings suggest that specific inhibition of ERK1/2 by SCH772984 could be a promising strategy for the development of treatments for certain types of chronic pain. nih.gov
Table 3: Analgesic Effect of Intrathecal SCH772984 in a Rat Bone Cancer Pain Model
| Parameter | Observation | Proposed Mechanism | Reference |
|---|---|---|---|
| Mechanical Withdrawal Threshold (MWT) | Significantly increased, indicating reduced pain sensitivity. | Inhibition of the ERK/p90RSK/Fos signaling pathway in the spinal dorsal horn. | nih.gov |
| Duration of Action | Analgesic effect lasted for approximately 15 hours post-injection. |
Analgesic Effects in Preclinical Pain Models (e.g., Bone Cancer Pain)
SCH772984 has been investigated for its potential analgesic effects in preclinical models of bone cancer pain. nih.govnih.gov In studies utilizing a rat model of tibial osteocarcinoma pain, intrathecal administration of SCH772984 demonstrated analgesic properties. nih.govnih.gov The research aimed to explore the influence of the ERK-P90RSK-Fos signaling pathway in bone cancer pain and the effect of inhibiting ERK1/2, key components of the mitogen-activated protein kinases (MAPKs) family, which are activated in the nervous system during bone cancer pain. nih.govnih.gov
The primary measure of pain, the mechanical withdrawal threshold (MWT), was observed before and after administration of the compound. nih.gov Results indicated that intrathecal injection of SCH772984 produced analgesic effects in a dose-dependent manner. nih.gov Specifically, a 10 μg dose was shown to alleviate mechanical pain sensitivity for a duration of up to 15 hours. nih.gov The study also assessed spontaneous pain behaviors, finding that SCH772984 could impact the frequency of spontaneous foot withdrawal and the time spent lifting the foot in the bone cancer pain model. nih.gov These findings suggest that inhibiting ERK1/2 with SCH772984 may effectively relieve bone cancer pain in this preclinical model. nih.gov
Effect of Intrathecal SCH772984 on Mechanical Withdrawal Threshold (MWT) in Rats with Bone Cancer Pain
| Group | Measurement | Observation | Reference |
|---|---|---|---|
| SCH10 (10 µg) | Mechanical Withdrawal Threshold | Significantly relieved mechanical pain sensitivity. | nih.gov |
| SCH10 (10 µg) | Duration of Effect | Analgesic effect lasted for approximately 15 hours. | nih.gov |
| General Finding | Dose-Response | Analgesic effects enhanced with increasing dose. | nih.gov |
Modulation of Neuronal Protein Expression (e.g., Fos protein)
The investigation into SCH772984's mechanism in bone cancer pain models included its effect on the expression of specific neuronal proteins, such as the Fos protein. nih.govnih.gov The Fos protein is often used as a marker for neuronal activation in response to noxious stimuli. nih.gov The study evaluated the expression of Fos protein in the spinal cord dorsal horn using immunofluorescence. nih.gov
Effect of SCH772984 on Fos Protein Expression in Spinal Dorsal Horn
| Comparison Group | Observation | Statistical Significance | Reference |
|---|---|---|---|
| Bone Cancer Pain Control vs. Sham | Significant increase in Fos immunoreactive neurons. | P < 0.01 | nih.gov |
| SCH772984 (10 µg) vs. Bone Cancer Pain Control (at 1 hr) | No significant change in the number of Fos immunoreactive neurons. | p > 0.05 | nih.gov |
Influence on Neural Stem Cell Proliferation and Differentiation
Research has explored the role of the MAPK/ERK pathway, which SCH772984 inhibits, in the context of neural stem cells. europeanreview.org Studies using rat neural stem cells indicated that treatment with SCH772984 weakened the proliferation activity of these cells. europeanreview.org
Furthermore, the compound was found to significantly inhibit the differentiation of neural stem cells. europeanreview.org This was determined by analyzing the expression of neuron-specific enolase (NSE), a marker for neuronal differentiation, through immunofluorescence. europeanreview.org The results showed a significant decrease in the number of NSE-positive neurons in the group treated with SCH772984 compared to control groups. europeanreview.org This suggests that the MAPK/ERK pathway, targeted by SCH772984, is closely related to the proliferation and differentiation of neural stem cells. europeanreview.org
Influence of SCH772984 on Neural Stem Cell Properties
| Cellular Process | Effect of SCH772984 | Marker/Method of Detection | Reference |
|---|---|---|---|
| Proliferation | Evidently weakened proliferation activity. | MTT assay | europeanreview.org |
| Differentiation | Significantly inhibited differentiation into neurons. | Immunofluorescence for Neuron-specific enolase (NSE) | europeanreview.org |
Regulation of Neurocyte Apoptosis in Cerebral Ischemia Models
The effect of inhibiting the MAPK/ERK pathway with SCH772984 has been studied in the context of neurocyte apoptosis, particularly in models relevant to cerebral infarction. europeanreview.org In a study involving rat neural stem cells, SCH772984 was found to significantly promote the apoptosis of these cells. europeanreview.org
Using flow cytometry with the Annexin V-FITC/PI method to detect apoptosis, researchers observed a marked increase in the apoptosis rate in the group treated with SCH772984. europeanreview.org The study concluded that when the MAPK/ERK pathway is inhibited, neurocyte apoptosis is remarkably increased in a model simulating conditions of cerebral infarction. europeanreview.org This was further supported by an observed increase in the cleaved-caspase 3 protein, a key executioner of apoptosis. europeanreview.org
Effect of SCH772984 on Rat Neural Stem Cell Apoptosis Rate
| Treatment Group | Apoptosis Rate (Mean ± SD) | Statistical Significance (vs. Blank) | Reference |
|---|---|---|---|
| Blank Group | 3.2% ± 0.3% | N/A | europeanreview.org |
| Control Group | 3.5% ± 0.4% | Not specified | europeanreview.org |
| SCH772984 Group | 12.5% ± 1.1% | p < 0.05 | europeanreview.org |
Advanced Research Methodologies Applied to Sch772984 Hcl Studies
Biochemical and Cell-Based Kinase Assays (e.g., TR-FRET, IMAP Enzymatic Assays)
Biochemical and cell-based kinase assays are fundamental in characterizing the potency and selectivity of kinase inhibitors like SCH772984. These assays directly measure the inhibitor's effect on the enzymatic activity of its target kinases.
IMAP Enzymatic Assays: The Immunobilized Metal Affinity-based Phosphorescence (IMAP) assay has been a key tool in determining the in vitro potency of SCH772984. selleckchem.comtargetmol.comselleckchem.com This method involves incubating the purified target kinase (ERK1 or ERK2) with the inhibitor and a substrate peptide in the presence of ATP. selleckchem.comtargetmol.comselleckchem.com The reaction is then stopped, and a solution containing IMAP beads is added. selleckchem.comtargetmol.comselleckchem.com These beads bind to the phosphorylated substrate, and the resulting signal is measured to quantify the extent of kinase inhibition. selleckchem.comtargetmol.com Through this assay, SCH772984 was found to be a potent inhibitor of ERK1 and ERK2, with IC50 values of 4 nM and 1 nM, respectively, in cell-free assays. selleckchem.comapexbt.comkrebshamburg.de
TR-FRET Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer another sensitive method for measuring kinase activity and inhibitor potency. In the context of SCH772984 research, TR-FRET has been used to measure the half-maximal inhibitory concentration (IC50) for both wild-type and mutant forms of ERK1. aacrjournals.org This assay format was also employed to assess the phosphorylation of ERK (Thr202/Tyr204) in cellular lysates, providing a quantitative measure of target engagement within a cellular context. nih.gov For instance, a TR-FRET based competition assay was developed using a clickable probe based on SCH772984 to measure the target occupancy of various ERK1/2 inhibitors. rsc.org
These assays have been instrumental in confirming that SCH772984 is a highly selective and potent inhibitor of ERK1/2, a crucial first step in its characterization as a research tool and potential therapeutic agent. selleckchem.comnih.gov
Cell Viability and Proliferation Assays (e.g., CellTiter-Glo, ViaLight, MTT)
To understand the functional consequences of ERK1/2 inhibition by SCH772984 at the cellular level, a variety of cell viability and proliferation assays are employed. These assays determine the inhibitor's ability to suppress the growth and survival of cancer cells.
CellTiter-Glo Luminescent Cell Viability Assay: This assay measures the amount of ATP present in a cell population, which is directly proportional to the number of metabolically active cells. It has been widely used to assess the anti-proliferative effects of SCH772984 across various cancer cell lines. selleckchem.comtargetmol.comaacrjournals.orgselleck.co.jpcloudfront.net For example, studies have shown that SCH772984 demonstrates EC50 values below 500 nM in a large percentage of BRAF-mutant (88%) and RAS-mutant (49%) tumor cell lines. selleckchem.comselleckchem.com
ViaLight Luminescence Kit: Similar to CellTiter-Glo, the ViaLight assay also quantifies ATP levels to determine cell viability. This method has been utilized in studies where cells were treated with SCH772984 for several days to assess its long-term impact on cell proliferation. selleckchem.comtargetmol.com
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. thermofisher.comnih.govsigmaaldrich.com This assay has been used to evaluate the cytotoxicity of SCH772984 in various cancer cell lines, such as melanoma and those of the nervous system. nih.goveuropeanreview.org
IncuCyte Analysis: This real-time, image-based analysis allows for the continuous monitoring of cell confluence over time, providing dynamic information on cell proliferation. targetmol.comaacrjournals.org It has been used to confirm the anti-proliferative effects of SCH772984 and to study the growth characteristics of cells that have developed resistance to the inhibitor. aacrjournals.org
| Assay | Principle | Application in SCH772984 Studies |
| CellTiter-Glo | Measures ATP levels as an indicator of metabolic activity. selleckchem.comtargetmol.comaacrjournals.orgselleck.co.jpcloudfront.net | Determining the IC50 values for cell proliferation inhibition in various cancer cell lines. |
| ViaLight | Quantifies ATP to assess cell viability. selleckchem.comtargetmol.com | Assessing the long-term effects of SCH772984 on cell proliferation. |
| MTT | Measures the reduction of MTT by mitochondrial dehydrogenases in living cells. thermofisher.comnih.govsigmaaldrich.com | Evaluating the cytotoxic effects of SCH772984. nih.goveuropeanreview.org |
| IncuCyte | Real-time, automated imaging and analysis of cell confluence. targetmol.comaacrjournals.org | Monitoring the dynamic effects of SCH772984 on cell growth and the emergence of resistance. aacrjournals.org |
These assays collectively provide a comprehensive picture of the cytostatic and cytotoxic effects of SCH772984, which are crucial for understanding its therapeutic potential.
Protein Expression and Phosphorylation Analysis (e.g., Western Blotting, Immunofluorescence)
To delve into the molecular mechanisms by which SCH772984 exerts its effects, researchers utilize techniques that allow for the analysis of protein expression and post-translational modifications, particularly phosphorylation.
Western Blotting: This widely used technique is essential for examining the levels of specific proteins and their phosphorylation status. In the context of SCH772984, Western blotting has been instrumental in demonstrating the inhibitor's on-target effects. Studies have consistently shown that treatment with SCH772984 leads to a dose-dependent decrease in the phosphorylation of ERK1/2 and its downstream substrate, RSK (p90 ribosomal S6 kinase). selleckchem.comselleckchem.comresearchgate.netresearchgate.net This confirms that the inhibitor effectively blocks the MAPK signaling pathway. Furthermore, Western blotting has been used to investigate the expression of other key proteins involved in cell cycle regulation and apoptosis, such as cyclin D1 and cleaved-caspase 3. selleckchem.comselleck.co.jpeuropeanreview.org
Immunofluorescence: This imaging technique allows for the visualization of the subcellular localization of specific proteins. In studies involving SCH772984, immunofluorescence has been used to observe the nuclear localization of proteins like NRF1, a transcription factor, and to assess how this is affected by ERK inhibition. biorxiv.org It has also been used to detect neuron-specific markers to study the influence of the MAPK/ERK pathway on the differentiation of neural stem cells. europeanreview.org
These methods provide direct evidence of SCH772984's mechanism of action at the molecular level, confirming its ability to inhibit the intended signaling pathway and providing insights into the downstream consequences of this inhibition.
Gene Expression Profiling (e.g., RNA-Sequencing, qPCR)
To understand the broader impact of SCH772984 on cellular function, researchers employ techniques to analyze changes in gene expression.
RNA-Sequencing (RNA-Seq): This high-throughput sequencing method provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of all genes that are differentially expressed upon treatment with SCH772984. RNA-seq analysis has been used to identify global changes in gene expression in response to ERK inhibition, revealing the downstream transcriptional programs regulated by the MAPK pathway. sci-hub.sescispace.com
Quantitative PCR (qPCR): This technique is used to measure the expression levels of specific genes of interest. Following broader analyses like RNA-seq, qPCR is often used to validate the changes in expression of key genes. In the context of SCH772984, qPCR has been used to confirm the downregulation of genes involved in cell proliferation and to investigate the expression of specific ERK isoforms. europeanreview.org
These gene expression profiling techniques provide a global view of the cellular response to SCH772984, linking the inhibition of the MAPK pathway to downstream changes in gene transcription that ultimately drive the observed phenotypic effects.
Advanced Imaging Techniques in Cellular Models
Advanced imaging techniques are crucial for visualizing the dynamic cellular processes affected by SCH772984 in real-time and at high resolution. These methods go beyond static snapshots to provide a deeper understanding of the inhibitor's effects on cell behavior.
Live-Cell Imaging: This technique allows for the continuous monitoring of living cells over time. In conjunction with fluorescent reporters, live-cell imaging can be used to track various cellular events, such as cell proliferation, migration, and apoptosis, in response to SCH772984 treatment. The IncuCyte system, for example, provides automated, long-term live-cell imaging and analysis, which has been used to assess the real-time growth confluence of cells treated with SCH772984. targetmol.comaacrjournals.org
High-Content Imaging: This automated microscopy and analysis platform enables the quantitative measurement of multiple cellular parameters in a large population of cells. It can be used to assess the effects of SCH772984 on a variety of cellular features, including morphology, protein localization, and the intensity of fluorescent signals, providing a multiparametric view of the cellular response.
Förster Resonance Energy Transfer (FRET) Imaging: FRET-based biosensors can be used to visualize the activity of specific signaling molecules, such as ERK, in living cells. This technique allows for the spatio-temporal dynamics of ERK signaling to be monitored in real-time, providing insights into how SCH772984 affects pathway activity in different subcellular compartments.
These advanced imaging techniques provide a dynamic and detailed view of the cellular consequences of ERK inhibition by SCH772984, complementing the biochemical and molecular data obtained through other methods.
Functional Genomics Screens (e.g., CRISPR-Cas9 for Synthetic Lethality)
Functional genomics screens are powerful tools for identifying genetic vulnerabilities that can be exploited for therapeutic benefit. In the context of SCH772984, these screens can help to identify genes that, when inhibited in combination with ERK blockade, lead to enhanced cell death (synthetic lethality).
CRISPR-Cas9 Screens: The CRISPR-Cas9 system allows for the precise and efficient knockout of genes across the entire genome. By performing a CRISPR screen in the presence of SCH772984, researchers can identify genes whose loss sensitizes cancer cells to ERK inhibition. This approach can uncover novel combination therapy strategies. For instance, a CRISPR screen could identify a parallel survival pathway that becomes essential for cancer cells when the MAPK pathway is blocked by SCH772984.
siRNA/shRNA Screens: Similar to CRISPR screens, screens using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to systematically knock down the expression of genes and identify those that synergize with SCH772984 to induce cell death. These screens have been used to identify novel therapeutic combinations for cancers with specific mutations. aacrjournals.org
Functional genomics screens are a key strategy for identifying rational combination therapies that can overcome resistance to single-agent ERK inhibitors like SCH772984, ultimately leading to more effective cancer treatments.
Kinome Activity Profiling and Signaling Pathway Rewiring Analysis
Cancer cells can develop resistance to targeted therapies by rewiring their signaling pathways. Kinome activity profiling provides a systems-level view of the changes in the activity of hundreds of kinases simultaneously, allowing researchers to understand how cells adapt to ERK inhibition by SCH772984.
Array-Based Kinome Profiling: This technique utilizes arrays of kinase substrates to measure the activity of a large number of kinases in cell lysates. mdpi.commdpi.com By comparing the kinome profiles of sensitive and resistant cells, or cells before and after treatment with SCH772984, researchers can identify compensatory signaling pathways that are activated in response to ERK inhibition. mdpi.commdpi.com Studies have used this approach to show that resistance to ERK inhibitors can be a heterogeneous process without a single common pattern of signaling rewiring. mdpi.com
Phosphoproteomics: This mass spectrometry-based approach provides a global analysis of protein phosphorylation, offering a detailed snapshot of the signaling state of a cell. By comparing the phosphoproteomes of cells treated with SCH772984 to untreated cells, researchers can identify changes in the phosphorylation status of thousands of proteins, revealing the full extent of signaling pathway rewiring. nih.gov This has been used to compare the molecular responses to ERK1/2 inhibitors with those of MEK inhibitors, providing insights into the specificity of these drugs. nih.gov
These powerful techniques provide a global understanding of the complex signaling networks within cancer cells and how they are perturbed by SCH772984. This knowledge is critical for predicting and overcoming drug resistance, and for the development of more effective and durable therapeutic strategies.
Structural Biology Approaches to Kinase-Inhibitor Interactions (e.g., X-ray Crystallography, Surface Plasmon Resonance)
Understanding the precise molecular interactions between SCH772984 and its target kinases, ERK1 and ERK2, is fundamental to explaining its potency and selectivity. Structural biology techniques, particularly X-ray crystallography and Surface Plasmon Resonance (SPR), have been instrumental in elucidating these details.
X-ray Crystallography has provided high-resolution three-dimensional structures of SCH772984 in complex with ERK1 and ERK2. nih.gov These studies revealed a unique binding mode where the inhibitor spans across the ATP-binding site and induces an allosteric pocket that is not present in either the active or inactive states of the kinase. nih.gov The inhibitor's pyridine-indazole core engages with the kinase hinge region, while an extended piperazine-phenyl-pyrimidine portion forms an intricate network of interactions across the ATP binding site. nih.gov This distinct binding mechanism contributes to its high selectivity. nih.gov
Crystallographic studies have also been crucial in understanding mechanisms of acquired resistance. The crystal structures of ERK2 mutants, such as Y36H and G37C, which confer resistance to SCH772984, have been solved. bdjn.org The Y36H mutation causes a rearrangement of amino acid side chains that physically blocks the inhibitor from accessing its binding pocket. bdjn.org In the G37C mutant, the mutation induces a rigidity in the glycine-rich loop that interferes with inhibitor binding. bdjn.org
Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the binding kinetics (the rates of association and dissociation) between an inhibitor and its target protein. SPR analyses have confirmed the direct, high-affinity binding of SCH772984 to ERK1/2. reactionbiology.comresearchgate.net These studies provide quantitative data on the inhibitor's binding affinity (K_D) and residence time on the target, which are critical parameters for its pharmacological activity. nih.gov For instance, SPR data collected on a Biacore instrument using single-cycle kinetics can be analyzed with a 1:1 kinetic binding model to determine these values. reactionbiology.com Interestingly, SCH772984 demonstrates slow dissociation from ERK2, a property that contributes to its potent and sustained inhibitory activity in cells. researchgate.net
| Technique | Kinase | PDB ID | Key Findings |
|---|---|---|---|
| X-ray Crystallography | ERK1 | 4QBB | Revealed a conserved, intricate binding mode across the ATP binding site, inducing a unique P-loop pocket. nih.gov |
| X-ray Crystallography | ERK2 | 4QBA / 6OPI | Demonstrated a unique binding mechanism, distinct from other kinase inhibitors, contributing to high selectivity. nih.govbdjn.org |
| X-ray Crystallography | ERK2 Y36H Mutant | Not specified | Showed conformational changes in the Gly-rich loop and helix C, blocking inhibitor access and conferring resistance. bdjn.org |
| X-ray Crystallography | ERK2 G37C Mutant | Not specified | Revealed that mutation-induced rigidity in dihedral angles plays a major role in inhibitor resistance. bdjn.org |
| Surface Plasmon Resonance (SPR) | MAPK1 (ERK2) | Not applicable | Confirmed direct binding and allowed for the analysis of binding kinetics (association/dissociation rates). reactionbiology.com |
| Kinetic Competition Assay | ERK2 (unphosphorylated and phosphorylated) | Not applicable | SCH772984 binds with nearly equal high affinity to both inactive (0P-ERK2) and active (2P-ERK2) forms of the kinase. nih.gov |
Development and Characterization of Resistant Cell Lines
A critical aspect of preclinical drug development is to anticipate and understand the mechanisms by which cancer cells might develop resistance. To this end, researchers have developed cell lines with acquired resistance to SCH772984. This is typically achieved by culturing sensitive cancer cell lines in the presence of gradually increasing concentrations of the inhibitor over several months. aacrjournals.orgaacrjournals.org
For example, a KRAS-mutant colorectal cancer cell line, HCT-116, was made resistant to SCH772984 through serial passaging in escalating drug concentrations for over four months. aacrjournals.org Similarly, BRAF V600E mutant melanoma cells (A375) were made resistant by exposing them to increasing levels of SCH772984, starting from 5 nmol/L and reaching full resistance at 200 nmol/L. aacrjournals.org These resistant cell lines maintain their resistant phenotype even after being grown without the drug for extended periods, indicating a stable resistance mechanism. aacrjournals.org
Characterization of these resistant cells has uncovered several potential resistance mechanisms:
Activation of Alternative Pathways: In BRAF V600E melanoma cells resistant to SCH772984, activation of the MEK5-Erk5 signaling pathway was identified as a compensatory mechanism that allows cells to bypass the ERK1/2 blockade. aacrjournals.org
Reactivation of the MAPK Pathway: In some contexts, resistance to BRAF or MEK inhibitors is driven by the reactivation of the MAPK pathway itself through various means, such as BRAF amplification or NRAS mutations. sanguinebio.comnih.gov Many of these cell lines with reactivated MAPK signaling remain sensitive to the direct ERK inhibition by SCH772984. nih.govnih.gov
Induction of Autophagy: In some RAS-mutant cancers, the induction of autophagy, a cellular recycling process, has been suggested as a potential mechanism of resistance to ERK inhibition with SCH772984. unc.edu However, in HRAS-mutant head and neck squamous cell carcinoma lines, while SCH772984 did induce autophagy, preventing this process did not increase cell death, suggesting it was not the primary resistance mechanism in that context. unc.edu
| Parental Cell Line | Cancer Type | Method of Resistance Induction | Observed Resistance Mechanism |
|---|---|---|---|
| HCT-116 | Colorectal Cancer (KRAS mutant) | Serial passaging with increasing SCH772984 concentrations (0.1–2 μmol/L) over ~4-8 months. aacrjournals.org | MAPK downstream transcriptional activity becomes insensitive to ERK inhibition. aacrjournals.org |
| A375 | Melanoma (BRAF V600E) | Sequential increases of SCH772984 from 5 nmol/L up to 200 nmol/L. aacrjournals.org | Activation of the alternative MEK5-Erk5 pathway. aacrjournals.org |
| Various Melanoma Lines (e.g., M395, M397, M249) | Melanoma (BRAF V600E) | Acquired resistance to Vemurafenib (B611658) (BRAF inhibitor). nih.gov | These lines, with resistance driven by MAPK pathway reactivation (BRAF splice variants, NRAS mutation), remained sensitive to SCH772984. nih.gov |
| HRAS-mutant HNSCC lines | Head and Neck Squamous Cell Carcinoma | Not applicable (investigation of intrinsic resistance mechanisms). | Induction of autophagic flux was observed upon SCH772984 treatment, but was not confirmed to be a functional resistance mechanism. unc.edu |
Orthotopic and Patient-Derived Xenograft (PDX) Models for In Vivo Studies
To evaluate the efficacy of SCH772984 in a more clinically relevant setting, researchers employ advanced in vivo models such as orthotopic xenografts and patient-derived xenografts (PDX).
Orthotopic Xenograft Models involve implanting human cancer cells into the corresponding organ in an immunodeficient mouse (e.g., pancreatic cancer cells into the mouse pancreas). These models better replicate the tumor microenvironment and metastatic patterns of human cancer compared to standard subcutaneous models. apexbt.comthno.org SCH772984 has been evaluated in orthotopic models of pancreatic and liver cancer. apexbt.comthno.org For example, in an orthotopic model of hepatocellular carcinoma (HCC), treatment with an ERK inhibitor like SCH772984 was shown to affect tumor progression. thno.org
Patient-Derived Xenograft (PDX) Models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. researchgate.netfrontiersin.org These models are considered high-fidelity because they retain the genetic and histological characteristics of the original patient tumor, including its heterogeneity. researchgate.netfrontiersin.org The efficacy of SCH772984 has been assessed in PDX models of various cancers, including pancreatic cancer. researchgate.net In two patient-derived orthotopic xenograft models of pancreatic cancer (Panc253 and Panc265), treatment regimens including SCH772984 dramatically inhibited primary tumor growth and the number of metastatic lesions. researchgate.net These advanced models are invaluable for predicting clinical response and for studying the effects of inhibitors like SCH772984 on tumors that closely mirror human disease. researchgate.netlarvol.com
| Model Type | Cancer Type | Model Name/Identifier | Key Findings |
|---|---|---|---|
| Orthotopic Patient-Derived Xenograft | Pancreatic Cancer | Panc253, Panc265 | Combination therapy including SCH772984 dramatically inhibited tumor growth and metastasis. researchgate.net |
| Orthotopic Xenograft | Hepatocellular Carcinoma (HCC) | PLC/PRF/5, MHCC97H cells | Used to demonstrate that ERK1/2-ETS1 signaling was indispensable for IGF2-induced BACH1 expression, a pathway targetable by SCH772984. thno.org |
| Subcutaneous Xenograft | Pancreatic Ductal Adenocarcinoma (PDAC) | HPAC, HPAF-II | SCH772984 treatment caused tumor regression (HPAC) or impaired progression (HPAF-II) in established tumors. nih.gov |
| Patient-Derived Xenograft (PDX) | Primary Liver Cancer | PLC-derived organoids and subsequent xenografts | Identified SCH772984 as a potential therapeutic agent for primary liver cancer through drug screening on these models. researchgate.net |
| Patient-Derived Xenograft (PDX) | Bladder Cancer | Not specified | PDX models are highlighted as superior for recapitulating cancer characteristics and predicting drug response. researchgate.net |
Future Directions and Unanswered Research Questions
Identifying Predictive Biomarkers for SCH772984 HCl Sensitivity
To maximize the clinical benefit of this compound, it is crucial to identify patients who are most likely to respond to the treatment. This requires the identification and validation of robust predictive biomarkers.
Current research suggests that mutations in the BRAF and NRAS genes are associated with sensitivity to SCH772984. nih.govnih.gov Specifically, mutations at the NRAS-Q61 codon have been linked to increased sensitivity. nih.gov In blood cancers, mutations in the ASXL1 gene and the presence of the BCR/ABL translocation have also been associated with higher sensitivity. nih.gov Furthermore, gene expression signatures may serve as an alternative to mutation-based biomarkers. nih.gov For instance, the expression of genes like SPRY2 and ETV4 has been suggested as indicative of sensitivity to MAPK pathway inhibitors. nih.govbiorxiv.org Conversely, a high level of NF-κB signaling and low expression of the MITF transcription factor have been associated with intrinsic resistance. aacrjournals.org The pro-inflammatory cytokine IL-8 has also been investigated as a potential biomarker for monitoring the therapeutic effect of ERK inhibitors. google.com
Future efforts should be directed towards:
Integrated "omics" approaches: Combining genomic, transcriptomic, and proteomic data from large patient cohorts to discover and validate new predictive biomarkers.
Liquid biopsy analysis: To non-invasively monitor tumor evolution and the emergence of resistance biomarkers over time.
Functional validation: Of putative biomarkers to establish a causal link between the marker and drug sensitivity.
| Potential Biomarker | Association with this compound Sensitivity | Cancer Type(s) |
| BRAF V600E Mutation | Increased Sensitivity nih.govnih.gov | Melanoma, Colorectal Cancer nih.gov |
| NRAS Q61 Mutation | Increased Sensitivity nih.gov | Melanoma nih.gov |
| ASXL1 Mutation | Increased Sensitivity nih.gov | Blood Cancers nih.gov |
| BCR/ABL Translocation | Increased Sensitivity nih.gov | Blood Cancers nih.gov |
| High SPRY2 Expression | Increased Sensitivity nih.govbiorxiv.org | Various Cancers |
| High ETV4 Expression | Increased Sensitivity biorxiv.org | Various Cancers |
| Low MITF Expression/High NF-κB | Intrinsic Resistance aacrjournals.org | Melanoma aacrjournals.org |
| IL-8 Levels | Monitoring Therapeutic Effect google.com | Various Cancers google.com |
Optimizing Combination Therapy Rationale and Synergistic Interactions
Combining this compound with other therapeutic agents is a promising strategy to enhance efficacy, overcome resistance, and reduce the likelihood of relapse. patsnap.com
Studies have shown synergistic effects when SCH772984 is combined with:
BRAF inhibitors (e.g., Vemurafenib (B611658), Dabrafenib): In BRAF-mutant melanoma, this combination has been shown to be synergistic and can delay the onset of acquired resistance. nih.govgoogle.com
PI3K/mTOR inhibitors (e.g., VS-5584, Dactolisib): This combination has demonstrated synergistic antitumor interactions in preclinical models of pancreatic and gynecological cancers by concurrently blocking two key signaling pathways. oncotarget.comnih.govmdpi.com
Other agents: Synergistic effects have also been observed with the natural product Cucurbitacin B in pancreatic cancer and with the biguanide (B1667054) phenformin (B89758) in NF1-deficient cancers. nih.govoncotarget.comresearchgate.net
Future research should aim to:
Systematically screen for synergistic drug combinations: Utilizing high-throughput screening platforms to identify novel effective combinations.
Elucidate the molecular mechanisms of synergy: To understand how different drugs cooperate to kill cancer cells.
Design rational clinical trials: Based on strong preclinical evidence to evaluate the safety and efficacy of promising combination therapies.
Exploring Additional Therapeutic Applications Beyond Oncology
While the primary focus of this compound has been on cancer, the central role of the MAPK/ERK pathway in other diseases suggests broader therapeutic potential. patsnap.compatsnap.com Dysregulation of ERK signaling is implicated in a variety of non-oncological conditions.
Potential future applications for ERK inhibitors like this compound include:
Inflammatory and Autoimmune Diseases: The MAPK pathway is a key regulator of inflammatory responses. google.com
Neurodegenerative Disorders: Aberrant ERK signaling has been linked to the pathology of certain neurodegenerative diseases. patsnap.com
Cardiovascular Diseases: The ERK pathway is involved in cardiac hypertrophy and other cardiovascular processes. patsnap.com
Further preclinical and clinical investigations are needed to explore the efficacy and safety of this compound in these and other non-cancerous conditions.
Investigating Epigenetic and Transcriptomic Signatures of Response
The response to this compound is not solely determined by genetic mutations. Epigenetic and transcriptomic factors play a crucial role in modulating drug sensitivity and resistance. biorxiv.org
Research has begun to uncover gene expression signatures that correlate with sensitivity to ERK inhibitors. For example, a mesenchymal gene expression pattern in KRAS-mutant cell lines has been associated with reduced sensitivity. aacrjournals.org In contrast, high expression of DUSP6 has been linked to increased sensitivity. aacrjournals.org The dual-mechanism of action of SCH772984, inhibiting both the catalytic activity and the phosphorylation of ERK, leads to a more comprehensive inhibition of ERK target genes compared to purely catalytic inhibitors. aacrjournals.org
Future studies should focus on:
Characterizing the epigenetic landscape: Of sensitive versus resistant tumors to identify key epigenetic modifications (e.g., DNA methylation, histone modifications) that influence drug response.
Longitudinal transcriptomic analysis: To track changes in gene expression during treatment and upon the development of resistance.
Integrating multi-omics data: To build comprehensive models that predict response based on a combination of genetic, epigenetic, and transcriptomic features.
Comparative Studies with Other ERK1/2 Inhibitors and Analogs
This compound is one of several ERK1/2 inhibitors that have been developed, each with its own unique properties. portlandpress.com Comparative studies are essential to understand the relative advantages and disadvantages of these different compounds.
For instance, SCH772984 is described as a dual-mechanism inhibitor, meaning it both blocks the phosphorylation of ERK by MEK and inhibits its catalytic activity. aacrjournals.orgaacrjournals.org This is in contrast to catalytic ERK inhibitors (catERKi) like GDC-0994 and LY3214996. aacrjournals.orgaacrjournals.org This dual action may lead to a more profound and sustained inhibition of the MAPK pathway. aacrjournals.org Interestingly, some studies have shown that certain ERK inhibitors, including SCH772984, can induce the degradation of ERK2 but not ERK1. portlandpress.com
Future comparative research should include:
Head-to-head preclinical studies: Comparing the efficacy, selectivity, and resistance profiles of different ERK inhibitors in various cancer models.
Structural and biophysical analyses: To understand the molecular basis for the different mechanisms of action and binding modes of various inhibitors. rcsb.orgportlandpress.com
Pharmacokinetic and pharmacodynamic comparisons: To evaluate the in vivo properties of different ERK inhibitors. aacrjournals.org
Structural Optimization for Enhanced Pharmacological Profiles in Preclinical Models
While this compound has demonstrated potent antitumor activity, there is always room for improvement in its pharmacological properties. Structural optimization can lead to the development of next-generation ERK inhibitors with enhanced efficacy, selectivity, and safety profiles.
The development of novel ATP-independent ERK inhibitors represents one such avenue, potentially offering greater specificity and reduced off-target effects. umventures.org By targeting substrate docking domains rather than the ATP-binding pocket, these inhibitors could overcome some of the limitations of current ATP-competitive drugs. umventures.org
Key areas for future structural optimization include:
Improving metabolic stability and bioavailability: To enhance drug exposure and efficacy in vivo. oncotarget.com
Increasing selectivity: To minimize off-target effects and improve the therapeutic window.
Overcoming resistance mutations: Designing new analogs that can effectively inhibit mutated forms of ERK.
Through continued research in these key areas, the full potential of this compound and the broader class of ERK inhibitors can be realized, ultimately leading to improved outcomes for patients with cancer and other diseases.
Q & A
Q. What are the recommended concentrations of SCH772984 HCl for in vitro studies, and how are these determined?
this compound exhibits cellular efficacy in BRAF-, NRAS-, or KRAS-mutant tumor cells with EC50 values below 500 nM. For G1-phase cell cycle arrest, a concentration of 300 nM over 24–48 hours is effective in sensitive melanoma cells . To determine optimal dosing, researchers should perform dose-response assays (e.g., MTT or clonogenic assays) using a range of 10–1000 nM, followed by Western blot validation of ERK/RSK phosphorylation inhibition .
Q. How can researchers validate target inhibition (ERK1/2) by this compound in cell lines?
Target inhibition is confirmed via Western blot analysis of phosphorylated ERK1/2 (p-ERK) and downstream effectors like RSK. For example, in LOX BRAFV600E melanoma cells, this compound reduces p-ERK and p-RSK levels within 1–24 hours of treatment . Include controls for compensatory MEK phosphorylation (p-MEK) to assess feedback signaling .
Q. What in vivo dosing regimens are effective for this compound in xenograft models?
In BRAFV600E melanoma xenografts, 12.5–50 mg/kg administered twice daily for 14 days achieves 98% tumor regression. For KRAS-mutant pancreatic models (e.g., MiaPaCa), 50 mg/kg twice daily yields 36% tumor regression. Monitor tumor ERK phosphorylation via immunohistochemistry to confirm target engagement .
Advanced Research Questions
Q. How does this compound overcome resistance to BRAF or MEK inhibitors?
this compound inhibits both ERK1/2 catalytic activity and feedback activation of upstream kinases. In PLX4032-resistant BRAF-mutant melanoma and GSK1120212-resistant KRAS-mutant colorectal cancer cells, this compound restores proliferation inhibition by bypassing upstream mutations. Validate using phospho-proteomic arrays (RPPA) to track MAPK pathway reactivation .
Q. What experimental designs are optimal for studying this compound synergies with other inhibitors?
Use combination index (CI) analysis via isobologram plots. For example, this compound synergizes with trametinib (MEK inhibitor) in KRAS-mutant lung cancer, reducing GI50 values by 50% at 500 nM SCH772984. Pre-treat cells with trametinib for 4 days before adding SCH772984 to mimic clinical sequencing . For pancreatic cancer, combine with cucurbitacin B and calculate CIs using Chou-Talalay methods .
Q. How should researchers address contradictory phosphorylation data in ERK signaling studies?
Contradictions may arise from cell-type-specific feedback loops or off-target effects. For example, HCl cotreatment in BTZ-treated cells reduces SCH772984-induced p-ERK . Use orthogonal assays (e.g., RPPA, kinase activity profiling) to validate specificity. Normalize data to vehicle controls and include time-course experiments to capture dynamic phosphorylation changes .
Q. What methodologies are recommended for analyzing this compound’s impact on cell cycle arrest and apoptosis?
Perform flow cytometry with propidium iodide (G1-phase arrest) and Annexin V/PI staining (apoptosis). In SCH772984-sensitive melanoma cells, 300 nM induces G1 arrest within 24 hours, while resistant lines show minimal apoptosis. Correlate findings with cyclin D1 and p21 expression via qPCR or immunofluorescence .
Q. How can structural insights into this compound binding inform the design of next-generation ERK inhibitors?
this compound binds ERK1/2 via a unique pocket formed by helix αC tilt and phosphate-binding loop rearrangement, enabling prolonged target engagement . Use co-crystallography (PDB: 4QTE) and mutagenesis (e.g., ATP-binding site residues) to optimize inhibitor specificity and kinetics. Compare with type-I inhibitors to avoid off-target kinase interactions .
Methodological Considerations
Q. What are best practices for handling this compound in solubility and storage?
Reconstitute in DMSO (10 mM stock) for in vitro use. For aqueous solutions, dissolve in water at 23.5 mg/mL with gentle heating. Store powder at -20°C (3-year stability) or solutions at -80°C (1-year stability). Avoid freeze-thaw cycles to maintain potency .
Q. How should researchers design studies to model this compound resistance?
Generate resistant cell lines via chronic exposure (e.g., 6 months at 500 nM). Use RNA-seq to identify upregulated pathways (e.g., mTOR or autophagy) and validate with rescue experiments. In vivo, monitor tumor relapse post-treatment and profile biopsies via phospho-kinase arrays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
